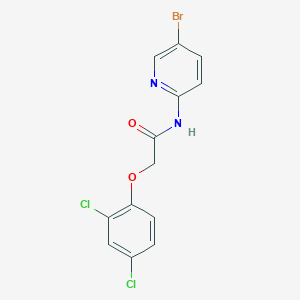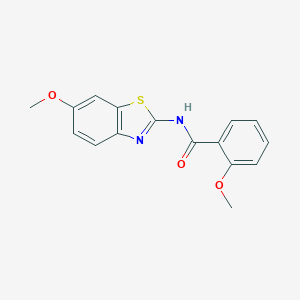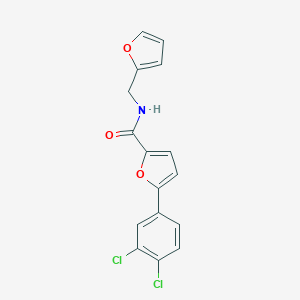![molecular formula C10H10N2O2S B246212 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)
5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione, also known as metformin, is a widely used drug for the treatment of type 2 diabetes. It was first synthesized in the 1920s, but its antidiabetic properties were not discovered until the 1950s. Since then, it has become one of the most commonly prescribed medications for diabetes, with millions of people worldwide taking it daily.
Mecanismo De Acción
The exact mechanism of action of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve several different pathways. One of the main ways that 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione works is by activating an enzyme called AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism. AMPK activation leads to a decrease in the production of glucose by the liver and an increase in the uptake and utilization of glucose by muscle and fat cells. In addition, AMPK activation has been shown to have a number of other beneficial effects, including reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Metformin has a number of biochemical and physiological effects that contribute to its therapeutic benefits. Some of these effects include:
- Decreasing hepatic glucose production
- Increasing glucose uptake and utilization in muscle and fat cells
- Reducing insulin resistance
- Improving lipid metabolism
- Decreasing inflammation and oxidative stress
- Improving endothelial function and cardiovascular health
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metformin is widely used in laboratory experiments to study its effects on various cellular and physiological processes. One of the main advantages of using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in research is that it is a well-established drug with a known mechanism of action and safety profile. In addition, it is relatively inexpensive and widely available. However, there are also some limitations to using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments. For example, its effects can be cell type-specific and dose-dependent, which can make it difficult to interpret results. In addition, there may be confounding factors that can affect the results, such as differences in diet or exercise.
Direcciones Futuras
There are many potential future directions for research on 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione. Some of the most promising areas of investigation include:
- Studying the effects of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione on aging and age-related diseases, such as Alzheimer's disease and cancer
- Investigating the use of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of diabetes and other metabolic disorders
- Exploring the potential use of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione as a preventative measure for cardiovascular disease and other chronic conditions
- Developing new formulations of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione that can improve its bioavailability and reduce side effects
- Investigating the effects of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione on gut microbiota and the gut-brain axis
Conclusion:
In conclusion, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a widely used drug with a well-established mechanism of action and therapeutic benefits for the treatment of type 2 diabetes. It has also been studied for its effects on other metabolic and physiological processes, and there are many potential future directions for research. While there are some limitations to using 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments, it remains an important tool for investigating the mechanisms of disease and developing new treatments.
Métodos De Síntesis
The synthesis of 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 2-cyanoguanidine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with thioacetic acid to produce the final product, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
Metformin has been extensively studied for its therapeutic effects in the treatment of type 2 diabetes. It works by decreasing the amount of glucose produced by the liver and increasing the sensitivity of muscle and fat cells to insulin, which helps to lower blood sugar levels. In addition, 5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have beneficial effects on lipid metabolism, inflammation, and cardiovascular health.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-6-2-4-7(5-3-6)11-9-8(13)12-10(14)15-9/h2-5,9,11H,1H3,(H,12,13,14) |
Clave InChI |
KAWARGVFKZRXJI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
SMILES canónico |
CC1=CC=C(C=C1)NC2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)






![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)


![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)